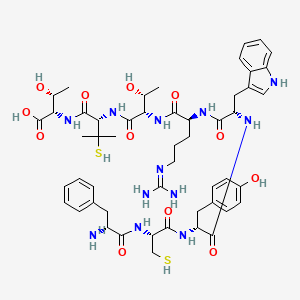

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr est un octapeptide cyclique contenant de la pénicillamine. Il est structurellement similaire à la somatostatine et affiche une plus grande puissance antagoniste et une sélectivité plus élevée pour les récepteurs μ-opioïdes par rapport aux antagonistes μ-sélectifs classiques

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus comprend généralement les étapes suivantes :

Couplage des acides aminés : Ajout séquentiel d’acides aminés protégés à un support solide.

Déprotection : Élimination des groupes protecteurs des acides aminés.

Cyclisation : Formation de la structure cyclique par création d’un pont disulfure entre les résidus cystéine et pénicillamine.

Clivage : Détachement du peptide du support solide.

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. L’automatisation et l’optimisation des conditions de réaction sont utilisées pour augmenter le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour la purification.

Analyse Des Réactions Chimiques

Types de réactions

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr subit diverses réactions chimiques, notamment :

Oxydation : Formation de ponts disulfures.

Réduction : Rupture des ponts disulfures.

Substitution : Remplacement de groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou iode en solution aqueuse.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Divers nucléophiles dans des conditions douces.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les formes oxydées et réduites du peptide, ainsi que des dérivés substitués avec des groupes fonctionnels modifiés.

Applications de recherche scientifique

This compound a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Biologie : Étudié pour ses interactions avec les récepteurs μ-opioïdes et d’autres cibles biologiques.

Médecine : Exploré pour des applications thérapeutiques potentielles, notamment la gestion de la douleur et le traitement de la dépendance.

Industrie : Utilisé dans le développement de médicaments et d’outils de diagnostic à base de peptides

Applications De Recherche Scientifique

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr has numerous applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its interactions with μ-opioid receptors and other biological targets.

Medicine: Explored for potential therapeutic applications, including pain management and addiction treatment.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mécanisme D'action

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr exerce ses effets en se liant aux récepteurs μ-opioïdes, agissant comme un antagoniste. Cette interaction inhibe l’activité du récepteur, entraînant diverses réponses physiologiques. La structure du composé lui permet de traverser la barrière hémato-encéphalique, ce qui le rend efficace dans les applications du système nerveux central .

Comparaison Avec Des Composés Similaires

Composés similaires

D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr : Un autre antagoniste des récepteurs μ-opioïdes avec une structure similaire, mais une sélectivité et une puissance différentes.

Analogues de la somatostatine : Des composés comme l’octréotide et le lanréotide, qui partagent des similitudes structurales mais ciblent des récepteurs différents.

Unicité

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr se distingue par sa grande sélectivité pour les récepteurs μ-opioïdes et sa capacité à traverser la barrière hémato-encéphalique. Cela en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C51H70N12O12S2 |

|---|---|

Poids moléculaire |

1107.3 g/mol |

Nom IUPAC |

(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methyl-3-sulfanylbutanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C51H70N12O12S2/c1-26(64)39(47(72)63-41(51(3,4)77)48(73)62-40(27(2)65)49(74)75)61-43(68)35(15-10-20-55-50(53)54)57-45(70)37(23-30-24-56-34-14-9-8-13-32(30)34)59-44(69)36(22-29-16-18-31(66)19-17-29)58-46(71)38(25-76)60-42(67)33(52)21-28-11-6-5-7-12-28/h5-9,11-14,16-19,24,26-27,33,35-41,56,64-66,76-77H,10,15,20-23,25,52H2,1-4H3,(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,62,73)(H,63,72)(H,74,75)(H4,53,54,55)/t26-,27-,33-,35+,36-,37+,38+,39+,40+,41+/m1/s1 |

Clé InChI |

CENQCEJVMTZQSP-IDNNGIEASA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)(C)S)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC=CC=C4)N)O |

SMILES canonique |

CC(C(C(=O)NC(C(=O)NC(C(C)O)C(=O)O)C(C)(C)S)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]chromane-5-carboxamide](/img/structure/B10792278.png)

![3-{(Cyclopropylmethyl)[4-(4-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792285.png)

amino]chromane-5-carboxamide](/img/structure/B10792298.png)

![Pentanoic acid (R)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester](/img/structure/B10792321.png)

![(1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl pyridine-4-carboxylate](/img/structure/B10792329.png)

![(1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl quinoline-2-carboxylate](/img/structure/B10792336.png)

![[(6aR)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] acetate](/img/structure/B10792339.png)

![(1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl pyridine-2-carboxylate](/img/structure/B10792373.png)